molecular formula C13H20BrN B1461418 [(4-Bromophenyl)methyl](4-methylpentan-2-yl)amine CAS No. 1096305-85-9

[(4-Bromophenyl)methyl](4-methylpentan-2-yl)amine

Cat. No. B1461418
CAS RN: 1096305-85-9
M. Wt: 270.21 g/mol
InChI Key: BZHUBKMFYAIYEL-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylamine is a chemical compound. It is a derivative of 4-Bromophenylacetic acid and 4-methylpentan-2-amine . It can be purchased for research purposes .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of (4-Bromophenyl)methylamine can be inferred from its molecular formula, C13H20BrN. The compound contains a bromophenyl group, a methyl group, and a pentan-2-yl group attached to an amine.

Scientific Research Applications

Characterization and Quantum Chemical Insights : Research on unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives highlighted the use of spectroscopic techniques and quantum chemical insights to characterize these compounds. The study underscores the importance of structural and spectroscopic characterization in understanding the properties of such derivatives (Khalid et al., 2020).

Chemical Sensing Applications

pH Sensing : A study introduced a fluorescent and colorimetric pH probe with excellent solubility in water, indicating its potential for real-time pH sensing and intracellular pH imaging. This highlights the application of such compounds in chemical sensing and biological contexts (Diana et al., 2020).

Electrochromic and Photophysical Properties

Electrochromic Materials : A novel conjugated polymer containing N,N,N′,N′-tetraphenyl-1,4-phenylenediamine was synthesized, showing significant solubility and thermal stability. The material's electrochromic properties were explored, demonstrating potential for application in electronic devices (Chen et al., 2010).

Nonlinear Optical Studies : A combination of experimental and theoretical approaches was used to investigate the nonlinear optical properties of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine. The study illustrates how structural stability and charge transfer contribute to nonlinear optical properties, showcasing potential applications in photonic devices (Tamer et al., 2016).

Biological Activity

Nitrogenous Compounds from Fungi : Nitrogenous compounds, including those related to (4-Bromophenyl)methylamine, were isolated from a deep-sea fungus. This work indicates the potential of these compounds in cytotoxic and antiviral activities, suggesting avenues for pharmaceutical applications (Luo et al., 2018).

These studies provide a glimpse into the wide range of scientific research applications of (4-Bromophenyl)methylamine and related compounds, spanning from synthetic chemistry and material science to biological activities. The insights from these research efforts underscore the compound's versatility and potential in various scientific domains.

Future Directions

The future directions for the study of (4-Bromophenyl)methylamine could involve further exploration of its synthesis, properties, and potential applications. Given the antimicrobial and antiproliferative activities of related compounds , it could be interesting to investigate whether (4-Bromophenyl)methylamine exhibits similar biological activities.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN/c1-10(2)8-11(3)15-9-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHUBKMFYAIYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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